molecular formula C17H15BrN8O B11131698 5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide

5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide

Cat. No.: B11131698
M. Wt: 427.3 g/mol
InChI Key: BTLOXZVBYZVVFS-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide is a complex organic compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their stability and versatility in various chemical reactions. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, materials science, and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole and triazole intermediates. These intermediates are then coupled with a brominated benzamide derivative under specific reaction conditions. Common reagents used in these reactions include brominating agents, azide sources, and coupling catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide involves its interaction with specific molecular targets. The compound’s heterocyclic structures allow it to bind to metal ions, enzymes, or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide apart is its combination of tetrazole and triazole moieties, which provide unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C17H15BrN8O

Molecular Weight

427.3 g/mol

IUPAC Name

5-bromo-2-(tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C17H15BrN8O/c18-12-6-7-14(26-11-20-23-24-26)13(10-12)17(27)19-8-3-5-16-22-21-15-4-1-2-9-25(15)16/h1-2,4,6-7,9-11H,3,5,8H2,(H,19,27)

InChI Key

BTLOXZVBYZVVFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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